molecular formula C10H12N2O2 B8513601 3-Amino-N-(oxetan-3-yl)benzamide

3-Amino-N-(oxetan-3-yl)benzamide

Cat. No.: B8513601
M. Wt: 192.21 g/mol
InChI Key: UMTROOQLBSFEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(oxetan-3-yl)benzamide is a benzamide derivative featuring a 3-amino substituent on the benzoyl ring and an oxetan-3-yl group attached via an amide linkage. The oxetane ring, a strained four-membered oxygen heterocycle, enhances the compound’s metabolic stability and solubility while maintaining low molecular weight, making it attractive for drug discovery .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-amino-N-(oxetan-3-yl)benzamide

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-2-7(4-8)10(13)12-9-5-14-6-9/h1-4,9H,5-6,11H2,(H,12,13)

InChI Key

UMTROOQLBSFEJS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Oxetane vs.
  • Electron-Withdrawing Groups: The trifluoromethyl group in 3-Amino-N-(3-CF₃-phenyl)benzamide enhances metabolic resistance and membrane permeability .
  • Chlorinated Derivatives : Halogenation (e.g., trichlorophenyl in ) improves thermal stability and resistance to oxidation .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name Reported Activity/Application Mechanism/Receptor Interaction Reference
This compound Potential androgen receptor antagonist Structural similarity to AR04 ()
AR04 (Cis-4-(3-(4-cyano-3-CF₃-phenyl)-2-oxohexahydroimidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide) Androgen receptor antagonist Binds to AR ligand-binding domain
3-Amino-N-(3-CF₃-phenyl)benzamide Research use in kinase inhibition Trifluoromethyl group modulates ATP-binding pockets
3-Amino-N-(5-oxo-1-(2,4,6-trichlorophenyl)-pyrazol-3-yl)benzamide Anti-inflammatory candidate Pyrazole core interacts with COX-2 active site

Key Findings :

  • Receptor Antagonism: The oxetane-containing AR04 () demonstrates sub-micromolar IC₅₀ values for androgen receptor inhibition, suggesting that this compound may share similar binding modes .
  • Electron-Deficient Groups : The trifluoromethylphenyl analog () is prioritized in kinase inhibitor screens due to its ability to occupy hydrophobic pockets in enzymes .
  • Chlorinated Derivatives : The trichlorophenyl-pyrazole analog () shows enhanced anti-inflammatory activity, likely due to improved target residence time .

Challenges :

  • Oxetane-containing compounds require careful handling of the strained ring to avoid ring-opening side reactions .
  • Halogenated derivatives (e.g., ) necessitate stringent temperature control during chlorination steps .

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